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. J

Executive Summary

AMG-1694 is not a catalytic inhibitor of hexokinases. It is a GK-GKRP disruptor designed to
indirectly activate Hexokinase IV (Glucokinase/GK) by preventing its sequestration in the
nucleus.

Unlike non-selective hexokinase inhibitors (e.g., Lonidamine) or direct GK activators (GKAS),
AMG-1694 exhibits mechanism-based selectivity. It targets GKRP, a regulatory protein
expressed exclusively in the liver and specific to GK. Consequently, AMG-1694 has no
functional impact on Hexokinase | (HK1), Hexokinase Il (HK2), or Hexokinase IIl (HK3), as
these isoforms do not interact with GKRP.

Key Differentiator: AMG-1694 restores physiological glucose sensing without the hypoglycemia
risk associated with direct GK activators.

Mechanism of Selectivity

The selectivity of AMG-1694 is structural and spatial. It binds to a unique allosteric pocket on
GKRP, inducing a conformational change that releases GK.

The Hexokinase Isoform Specificity Matrix
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Mechanism of Action Diagram

The following diagram illustrates how AMG-1694 selectively targets the hepatic GK-GKRP

interaction, sparing peripheral hexokinases.
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Caption: AMG-1694 disrupts the nuclear GK-GKRP complex in hepatocytes, releasing GK to
the cytosol. It does not interact with peripheral HK1/HK2.

Comparative Performance Data

The following data highlights AMG-1694's potency against its target (GK-GKRP) versus its lack
of activity on other targets.

Primary Potency Profile
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Experimental Protocols

To validate the selectivity and potency of AMG-1694, use the following established protocols.
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A. GK-GKRP Binding Disruption Assay (TR-FRET)

Purpose: To measure the IC50 of AMG-1694 in disrupting the interaction between recombinant
human GK and GKRP.

e Reagents:

[e]

Recombinant GST-tagged human GKRP.

o

Recombinant FLAG-tagged human GK.

[¢]

Europium-labeled anti-GST antibody (Donor).

[¢]

XL665-labeled anti-FLAG antibody (Acceptor).

[e]

Assay Buffer: 25 mM HEPES (pH 7.1), 150 mM NaCl, 1 mM DTT, 0.05% BSA.

e Procedure:

[¢]

Mix: Combine 5 nM GST-GKRP and 5 nM FLAG-GK in assay buffer.
o Treat: Add AMG-1694 (serial dilution, e.g., 1 nM to 10 uM) to the protein mix.
o Incubate: 60 minutes at room temperature to allow equilibrium.

o Detect: Add detection antibodies (Eu-anti-GST and XL665-anti-FLAG). Incubate for 60
mins.

o Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on
a compatible plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

e Analysis:

[¢]

Calculate the TR-FRET ratio (665/620 nm).

o

Plot % Disruption vs. Log[AMG-1694].

[e]

Expected Result: Sigmoidal dose-response with IC50 = 20-25 nM.
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B. Specificity Control: HK1/HK2 Enzymatic Assay

Purpose: To demonstrate AMG-1694 does not inhibit the catalytic activity of HK1 or HK2.
e System: Coupled enzyme assay (Hexokinase + G6PDH).
e Reaction Mix:

Buffer: 50 mM Triethanolamine (pH 7.6), 100 mM KCI, 10 mM MgCI2.

[¢]

[¢]

Substrates: 5 mM Glucose, 2 mM ATP, 0.5 mM NADP+.

[e]

Coupling Enzyme: 0.5 U/mL G6PDH.

o

Enzyme: 0.5 U/mL Purified HK1 or HK2 (from skeletal muscle or recombinant).
» Procedure:
o Add AMG-1694 at high concentration (10 pM).
o Initiate reaction with ATP.
o Monitor absorbance at 340 nm (NADPH production) for 10 minutes.
e Analysis:
o Compare slope (rate) of AMG-1694 treated vs. DMSO control.
o Expected Result:< 5% inhibition at 10 uM, confirming lack of off-target catalytic inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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